molecular formula C10H12N2OS B2783414 3,6-Dihydro-2H-pyridin-1-yl-(4-methyl-1,3-thiazol-5-yl)methanone CAS No. 2380010-73-9

3,6-Dihydro-2H-pyridin-1-yl-(4-methyl-1,3-thiazol-5-yl)methanone

Cat. No. B2783414
CAS RN: 2380010-73-9
M. Wt: 208.28
InChI Key: VEWWOBZNDWQWOU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthetic routes for imidazole derivatives vary, but they often involve cyclization reactions. For instance, Amini et al. synthesized N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide, which was evaluated for anti-tubercular activity .


Molecular Structure Analysis

The molecular structure of 3,6-Dihydro-2H-pyridin-1-yl-(4-methyl-1,3-thiazol-5-yl)methanone involves intricate interactions between its heterocyclic components. Crystallographic studies can provide detailed insights into its arrangement .


Chemical Reactions Analysis

Imidazole-containing compounds participate in various chemical reactions, including substitution, cyclization, and functional group transformations. These reactions contribute to their diverse biological activities .

properties

IUPAC Name

3,6-dihydro-2H-pyridin-1-yl-(4-methyl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c1-8-9(14-7-11-8)10(13)12-5-3-2-4-6-12/h2-3,7H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWWOBZNDWQWOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CCC=CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,2,3,6-tetrahydropyridine

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